molecular formula C8H15NO B2866062 {2-Oxabicyclo[2.2.2]octan-1-yl}methanamine CAS No. 2138006-50-3

{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine

Cat. No.: B2866062
CAS No.: 2138006-50-3
M. Wt: 141.214
InChI Key: IKVQJSYMPFEWBF-UHFFFAOYSA-N
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Description

{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine is a bicyclic compound featuring an oxygen atom within its bridged framework. It has emerged as a saturated bioisostere of the phenyl ring, designed to retain aromatic geometry while improving physicochemical properties such as solubility, metabolic stability, and reduced lipophilicity . Its synthesis involves iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile, enabling precise structural control .

The compound has been integrated into pharmaceutical scaffolds like Imatinib and Vorinostat, replacing para-substituted phenyl rings. In Imatinib, this substitution enhances water solubility (from 113 µM to 389 µM) and metabolic stability (half-life increased by ~50%), demonstrating its utility in drug optimization . Applications span RORγt agonists, myeloperoxidase inhibitors, and antibacterial agents, highlighting its versatility .

Properties

IUPAC Name

2-oxabicyclo[2.2.2]octan-1-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c9-6-8-3-1-7(2-4-8)5-10-8/h7H,1-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVQJSYMPFEWBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CO2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138006-50-3
Record name {2-oxabicyclo[2.2.2]octan-1-yl}methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-Oxabicyclo[2.2.2]octan-1-yl}methanamine typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is efficient and provides a high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include molecular iodine for iodocyclization, sodium azide for introducing the nitrogen atom, and reducing agents like hydrogen or lithium aluminum hydride for reduction reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .

Scientific Research Applications

{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of {2-Oxabicyclo[2.2.2]octan-1-yl}methanamine involves its interaction with molecular targets and pathways in biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Key Differentiators from Other Bioisosteres

vs. Bicyclo[1.1.1]pentane and Cubane

  • Bicyclo[1.1.1]pentane : Smaller and more strained, limiting synthetic accessibility and functionalization. Lacks the oxygen atom’s polarity, resulting in higher lipophilicity .
  • Cubane : High symmetry and strain reduce metabolic stability. The 2-oxa analog offers better solubility and easier integration into drug scaffolds .

vs. 2-Azabicyclo[2.2.2]octane

Replacing oxygen with nitrogen introduces basicity, altering solubility and target interactions. The 2-aza variant (e.g., {1-azabicyclo[2.2.2]octan-2-yl}methanamine) may exhibit different pharmacokinetics due to protonation at physiological pH .

Biological Activity

{2-Oxabicyclo[2.2.2]octan-1-yl}methanamine, also known as 1-{2-oxabicyclo[2.2.2]octan-1-yl}methanamine hydrochloride, is a bicyclic amine characterized by its unique oxabicyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a modulator of G protein-coupled receptors (GPCRs), which are crucial in various metabolic and inflammatory processes.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H15_{15}NO, with a molecular weight of approximately 141.22 g/mol. The compound's structure is defined by the presence of an oxygen atom in the bridgehead position of the bicyclic framework, which contributes to its chemical reactivity and biological interactions.

Structural Information Table

PropertyValue
Molecular FormulaC8_8H15_{15}NO
Molecular Weight141.22 g/mol
SMILESC1CC2(CCC1CO2)CN
InChIInChI=1S/C8H15NO/c9-6-8...

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to metabolic disorders and inflammation management. Its primary mechanism of action involves modulation of GPCRs, specifically GPR120, which plays a role in regulating metabolic processes and inflammation.

The compound's interaction with GPR120 suggests potential therapeutic applications in conditions such as obesity and type 2 diabetes. Studies have shown that it may enhance insulin sensitivity and reduce inflammatory responses, making it a candidate for further investigation in metabolic disease treatments.

Case Studies and Research Findings

  • GPR120 Modulation : A study highlighted that this compound acts as an agonist for GPR120, leading to increased glucose uptake in adipocytes and improved lipid metabolism .
  • Inflammatory Response : Another research effort demonstrated that this compound could inhibit the production of pro-inflammatory cytokines in immune cells, suggesting its potential use in treating inflammatory diseases .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions, allowing for structural modifications that may enhance its biological profile .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with structurally related compounds to understand its unique properties better.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
1-Methyl-{2-oxabicyclo[2.2.2]octan-4-yl}methanamineMethyl substitution at nitrogenPotentially different receptor activity
3-(1-Aryl/heteroaryl)-{2-oxabicyclo[2.2.2]octane}Aryl substitutionsVaried biological activities based on substituents
5-(1-Aryl/heteroaryl)-{2-oxabicyclo[2.2.2]octane}Different positions for aryl groupsFocused on anti-inflammatory properties

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